molecular formula C11H14ClFN2 B1256792 5-Fluoro-alpha-methyltryptamine hydrochloride CAS No. 776-56-7

5-Fluoro-alpha-methyltryptamine hydrochloride

Cat. No.: B1256792
CAS No.: 776-56-7
M. Wt: 228.69 g/mol
InChI Key: RVHBLKWBRZWGLS-UHFFFAOYSA-N
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Description

5-Fluoro-alpha-methyltryptamine hydrochloride is a synthetic compound belonging to the tryptamine family. It is known for its potential stimulant, entactogen, and psychedelic properties. The compound has a molecular formula of C11H13N2F · HCl and a molecular weight of 228.69 g/mol . It is structurally related to alpha-methyltryptamine and has been studied for its effects on serotonin, norepinephrine, and dopamine release .

Chemical Reactions Analysis

5-Fluoro-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoro-alpha-methyltryptamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-methyltryptamine hydrochloride involves its interaction with serotonin, norepinephrine, and dopamine systems. It acts as a releasing agent for these neurotransmitters and as an agonist at the 5-HT2A receptor . Additionally, it is a potent and specific inhibitor of monoamine oxidase A (MAO-A), which contributes to its psychoactive effects .

Comparison with Similar Compounds

5-Fluoro-alpha-methyltryptamine hydrochloride is unique compared to other similar compounds due to its balanced release of serotonin, norepinephrine, and dopamine. Similar compounds include:

  • 5-Chloro-alpha-methyltryptamine
  • 5-Fluoro-alpha-ethyltryptamine
  • 5-Fluoro-dimethyltryptamine
  • 6-Fluoro-alpha-methyltryptamine
  • 7-Chloro-alpha-methyltryptamine
  • 7-Methyl-alpha-ethyltryptamine Each of these compounds has distinct properties and effects, making this compound a valuable compound for research and development.

Biological Activity

5-Fluoro-alpha-methyltryptamine hydrochloride (5-FMT) is a synthetic compound belonging to the tryptamine family, known for its stimulant, entactogenic, and psychedelic properties. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and relevant research findings.

5-FMT is structurally related to alpha-methyltryptamine (αMT) and is characterized by the presence of a fluorine atom at the 5-position of the indole ring. Its molecular formula is C11H12FN, and it has a molecular weight of 189.22 g/mol. The compound acts primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and as a potent monoamine oxidase A (MAO-A) inhibitor.

5-FMT exerts its biological effects through several key mechanisms:

  • Serotonin Receptor Agonism : It acts as an agonist for the serotonin 5-HT2A receptor, which is implicated in its psychedelic effects. The effective concentration (EC50) for this receptor is approximately 8.47 nM, indicating high potency .
  • Monoamine Oxidase Inhibition : 5-FMT selectively inhibits MAO-A with an IC50 ranging from 180 to 450 nM, making it significantly more potent than many other compounds in this category . This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels in the synaptic cleft.
  • Neurotransmitter Release : The compound promotes the release of serotonin (EC50: 14-19 nM), norepinephrine (EC50: 78-126 nM), and dopamine (EC50: 32-37 nM), contributing to its stimulant and entactogenic effects .

Cellular Effects

Research indicates that 5-FMT influences various cellular processes through its interaction with serotonin receptors. By activating these receptors, it can lead to alterations in gene expression and cellular metabolism. This activity has been linked to behavioral changes observed in animal models, particularly the head-twitch response in rodents, which serves as a proxy for psychedelic-like effects .

In Vivo Studies

A notable study investigated the effects of 5-FMT on head-twitch responses in mice. The results showed that administration of 5-FMT induced significant head-twitching behavior, which was inhibited by known serotonin antagonists, suggesting that these effects are mediated through the 5-HT2A receptor .

Comparative Analysis with Related Compounds

CompoundMAO-A Inhibition IC50 (nM)5-HT2A Agonism EC50 (nM)Neurotransmitter Release EC50 (nM)
5-Fluoro-alpha-methyltryptamine 180 - 4508.47Serotonin: 14-19
Norepinephrine: 78-126
Dopamine: 32-37
p-Chloro-beta-methylphenethylamine ~620Not applicableNot applicable

This table illustrates the selective inhibition properties and receptor activity of 5-FMT compared to related compounds.

Properties

IUPAC Name

1-(5-fluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHBLKWBRZWGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915079
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95173-09-4
Record name 1-(5-Fluoro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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